molecular formula C13H18FNO2 B2429138 Tert-butyl 2-[(4-fluorophenyl)amino]propanoate CAS No. 1252600-34-2

Tert-butyl 2-[(4-fluorophenyl)amino]propanoate

Cat. No.: B2429138
CAS No.: 1252600-34-2
M. Wt: 239.29
InChI Key: WAKBBAZGBXXVKE-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-fluorophenyl)amino]propanoate is an organic compound with the molecular formula C13H18FNO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the amino group is substituted with a 4-fluorophenyl group

Properties

IUPAC Name

tert-butyl 2-(4-fluoroanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-9(12(16)17-13(2,3)4)15-11-7-5-10(14)6-8-11/h5-9,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKBBAZGBXXVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-fluorophenyl)amino]propanoate typically involves the reaction of tert-butyl 2-bromoacetate with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-fluorophenyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or amines.

Major Products Formed

    Oxidation: The major products include carboxylic acids and their derivatives.

    Reduction: The major products are amines and other reduced forms of the compound.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl 2-[(4-fluorophenyl)amino]propanoate typically involves the nucleophilic substitution reaction between tert-butyl 2-bromopropanoate and 4-fluoroaniline. The reaction is generally carried out in the presence of a base such as potassium carbonate in solvents like dimethylformamide (DMF) to facilitate the reaction conditions. The resulting compound exhibits unique properties due to the presence of both tert-butyl and fluorophenyl functional groups.

Chemistry

This compound serves as an important intermediate in organic synthesis. It can be used to create more complex organic molecules through various reactions such as oxidation, reduction, and substitution. For example:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The compound can be reduced to yield corresponding amines or alcohols.
  • Substitution : The fluorine atom can be replaced with other nucleophiles under suitable conditions.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Its structure allows it to form hydrogen bonds and engage in hydrophobic interactions, which may influence its biological activity. Studies have shown that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties.

Medicine

This compound is being explored as a precursor for drug development. Its derivatives may possess therapeutic properties that can be harnessed for treating diseases such as cancer or diabetes. For instance, analogs of this compound have been evaluated for their efficacy in preclinical models of diabetic retinopathy, demonstrating potential protective effects against vascular leakage associated with the condition .

Case Studies

  • Diabetic Retinopathy Model :
    • A study investigated the efficacy of a compound related to this compound in a streptozotocin-induced diabetic rat model. Results indicated that systemic administration reduced retinal vascular leakage significantly, suggesting its potential for treating diabetic complications .
  • PPARα Agonism :
    • Research has highlighted the role of PPARα agonists in ameliorating inflammation and vascular leakage. Compounds structurally related to this compound have shown promise in enhancing cellular potency and selectivity for PPARα over other isoforms, positioning them as candidates for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-fluorophenyl)amino]propanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The 4-fluorophenyl group can enhance the binding affinity and selectivity of the compound for its molecular targets. The tert-butyl group can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[(4-chlorophenyl)amino]propanoate
  • Tert-butyl 2-[(4-bromophenyl)amino]propanoate
  • Tert-butyl 2-[(4-methylphenyl)amino]propanoate

Uniqueness

Tert-butyl 2-[(4-fluorophenyl)amino]propanoate is unique due to the presence of the fluorine atom in the 4-fluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity to targets, and improving pharmacokinetic profiles. This makes the compound particularly valuable in drug discovery and development.

Biological Activity

Tert-butyl 2-[(4-fluorophenyl)amino]propanoate is an organic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a tert-butyl group and a 4-fluorophenyl amine, allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical studies.

Chemical Structure:

  • Molecular Formula: C13H18FNO2
  • Molecular Weight: 239.29 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of tert-butyl 2-bromoacetate with 4-fluoroaniline in the presence of a base like sodium hydride or potassium carbonate, using solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, yielding the desired product after purification through column chromatography or recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the fluorophenyl group enhances binding affinity to molecular targets, while the tert-butyl moiety contributes to the compound's stability and bioavailability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition: Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for conditions such as cancer and inflammation.
  • Receptor Binding: The compound has shown potential in binding to cellular receptors, triggering signaling pathways that can influence cellular responses. This property is particularly relevant in pharmacological contexts where receptor modulation is desired.

Case Studies and Research Findings

  • Anticancer Properties: In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. These compounds can disrupt mitotic processes by inhibiting tubulin polymerization, leading to reduced cell viability .
  • Neuroinflammation Studies: The compound's fluorinated derivatives have been explored for their potential in neuroinflammation imaging. Research indicates that these compounds can selectively bind to translocator protein (TSPO), which is upregulated during neuroinflammatory processes .
  • Pharmacological Applications: Ongoing research is evaluating the compound's role as a pharmaceutical intermediate for developing drugs targeting inflammatory diseases and cancer. Its ability to modulate enzyme activity positions it as a candidate for further exploration in drug discovery programs .

Data Table: Summary of Biological Activities

Activity Type Description References
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways
Receptor ModulationBinds to cellular receptors, influencing signaling pathways
Anticancer EffectsExhibits cytotoxicity against cancer cell lines; disrupts mitosis
Neuroinflammation ImagingSelectively binds TSPO for imaging applications
Pharmaceutical IntermediatePotential use in developing drugs for inflammatory diseases and cancer

Q & A

Q. What are the key considerations for synthesizing tert-butyl 2-[(4-fluorophenyl)amino]propanoate under anhydrous conditions?

Anhydrous conditions are critical for reactions involving moisture-sensitive reagents like NaH or MgSO₄. For example, in the synthesis of structurally similar tert-butyl amino esters, magnesium sulfate is used to absorb residual water during imine formation in dichloromethane . Solvents such as THF or dichloromethane should be dried over molecular sieves, and reactions should be conducted under inert gas (e.g., N₂) to prevent hydrolysis of intermediates. Post-reaction workup includes filtration to remove desiccants and purification via silica gel chromatography to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

1H and 13C NMR are essential for confirming the structure. For example, in related tert-butyl amino esters, methylene protons adjacent to the amino group resonate at δ 3.5–4.0 ppm, while tert-butyl protons appear as a singlet near δ 1.3 ppm . High-resolution mass spectrometry (HRMS) or ESI-FTMS can validate molecular weight (e.g., m/z 356.2220 for a methylated analog) . IR spectroscopy can confirm the presence of carbonyl (C=O) and amino (N-H) groups.

Q. How should this compound be stored to maintain stability?

Store in airtight containers at room temperature, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, as tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions . Silica gel desiccants can mitigate moisture-related degradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Key variables include:

  • Catalyst selection : Use NaH as a base for deprotonation in THF, which enhances nucleophilic attack on tert-butyl prop-2-enoate .
  • Solvent polarity : Dichloromethane or THF optimizes imine formation kinetics .
  • Temperature : Room temperature (20–25°C) minimizes side reactions like ester hydrolysis .
  • Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves polar byproducts .

Q. What mechanistic insights exist for the formation of the amino linkage in this compound?

The amino linkage likely forms via nucleophilic substitution or Schiff base intermediates. For example, in analogous syntheses, 4-fluorophenylamine reacts with tert-butyl esters in the presence of desiccants (e.g., MgSO₄) to form imine intermediates, which are subsequently reduced or stabilized . Radical cross-coupling pathways involving photoredox catalysts have also been reported for β-amino acid derivatives, suggesting alternative routes for stereochemical control .

Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

Density Functional Theory (DFT) calculations can model transition states for imine formation or ester hydrolysis. PubChem-computed properties (e.g., logP, dipole moment) help predict solubility and reactivity . Molecular docking studies may assess interactions with biological targets, such as enzymes inhibited by fluorinated analogs .

Q. How can researchers resolve discrepancies in reported synthesis protocols for similar tert-butyl amino esters?

Contradictions often arise from solvent polarity, catalyst loading, or purification methods. For example:

  • NaH vs. MgSO₄ : NaH in THF promotes faster deprotonation but requires strict anhydrous conditions, while MgSO₄ in dichloromethane is less sensitive but slower .
  • Column chromatography vs. distillation : Silica gel purification resolves complex mixtures but may degrade thermally unstable products, whereas distillation preserves volatility .
    Systematic parameter screening (DoE) and kinetic studies are recommended to identify optimal conditions.

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